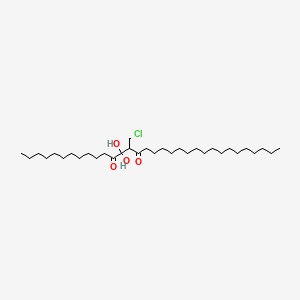
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and multiple hydroxyl and keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione typically involves multiple steps, starting with the preparation of the base hydrocarbon chain. The chloromethyl group is introduced through a chloromethylation reaction, often using paraformaldehyde and hydrochloric acid as reagents . The hydroxyl and keto groups are then introduced through subsequent oxidation and reduction reactions, using reagents such as potassium permanganate and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zinc chloride or aluminum chloride may be used to enhance reaction efficiency .
化学反応の分析
Types of Reactions
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.
Reduction: The keto groups can be reduced back to hydroxyl groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives, as well as substituted derivatives depending on the nucleophile used .
科学的研究の応用
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione involves its interaction with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
類似化合物との比較
Similar Compounds
1,4-Bis-(chloromethyl)-naphthalene: Similar in having chloromethyl groups but differs in its aromatic structure.
Chloromethyl-X-rosamine: Another compound with a chloromethyl group, used in biological studies for its mitochondrial targeting properties.
Uniqueness
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione is unique due to its long hydrocarbon chain combined with multiple functional groups, providing a versatile platform for various chemical modifications and applications .
特性
分子式 |
C33H63ClO4 |
|---|---|
分子量 |
559.3 g/mol |
IUPAC名 |
14-(chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione |
InChI |
InChI=1S/C33H63ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-31(35)30(29-34)33(37,38)32(36)28-26-24-22-19-12-10-8-6-4-2/h30,37-38H,3-29H2,1-2H3 |
InChIキー |
OZRKBMSOUDZYNB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
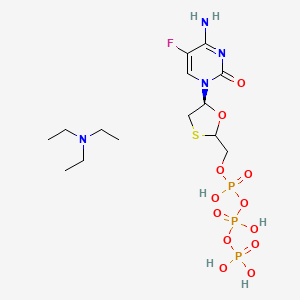
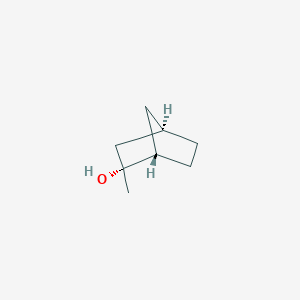
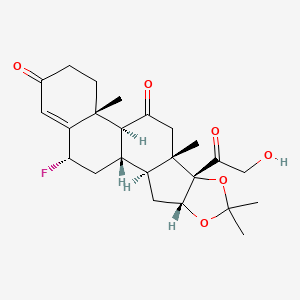
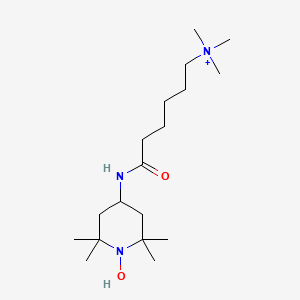

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

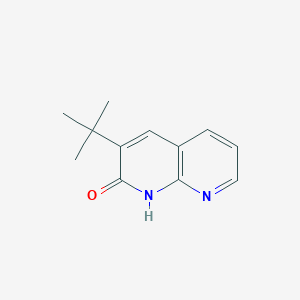
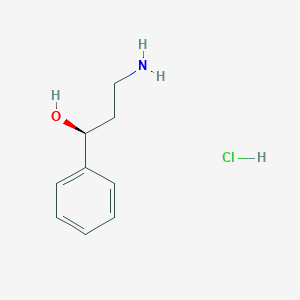
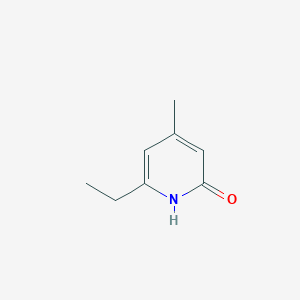
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)
